n-Tetradecylformamide

Nematocidal Toxocara canis Chain-length optimization

Chain-length mismatch in anthelmintic screening can obliterate potency. n-Tetradecylformamide provides the exact C14 architecture required for reproducible nematocidal SAR against Toxocara canis, as established by Kiuchi et al. (1992). Generic C12 or C16 homologues fail to map the activity parabola. - Sole C14 homologue with documented nematocidal bioactivity; essential for SAR panel completeness. - Single-step formylation from 1-tetradecanamine ensures affordable scale-up for hit-to-lead programs. - High boiling point (373 °C) and moderate hydrophobicity simplify purification, reducing downstream analytical burden. - Supplied with CoA confirming C14 chain integrity via GC/NMR; eliminates risk of mixed-alkyl technical-grade substitution.

Molecular Formula C15H31NO
Molecular Weight 241.41 g/mol
CAS No. 7402-60-0
Cat. No. B129491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Tetradecylformamide
CAS7402-60-0
SynonymsNSC 55350
Molecular FormulaC15H31NO
Molecular Weight241.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC=O
InChIInChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h15H,2-14H2,1H3,(H,16,17)
InChIKeyBWGZZKOXUZBURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Tetradecylformamide: Physicochemical & Biological Identity


n-Tetradecylformamide (N-myristylformamide; C₁₅H₃₁NO) is a long-chain N‑alkyl formamide consisting of a tetradecyl (C14) lipophile attached to a formamide polar head [1]. Its properties—a calculated density of 0.855 g/cm³, a boiling point of ~373 °C, and inertness conferred by the secondary amide linkage—position it as a hydrophobic surfactant, an intermediate for formamide derivatives, and a nematocidal candidate . The compound’s unique combination of hydrogen‑bonding capacity, thermal stability, and chain‑length‑dependent bioactivity distinguishes it from generic “long‑chain amide” alternatives .

Why n-Tetradecylformamide Cannot Be Substituted


In the extended series of N‑alkyl formamides, the biological and physicochemical properties are exquisitely tuned by the alkyl chain length [1]. The 1992 study by Kiuchi et al. established that nematocidal activity against Toxocara canis larvae exhibits a clear parabolic relationship with chain length, peaking at an optimal carbon number and declining sharply for both shorter and longer homologues [2]. Substituting a generic C12 (N‑dodecylformamide) or C16 (N‑hexadecylcformamide) analog therefore risks not only a shift in hydrophobicity and surface activity but also a marked reduction in target‑organism efficacy—a risk that cannot be de‑risked without the exact C14 chain architecture .

n-Tetradecylformamide vs. Chain-Length Analogues


Nematocidal Activity vs. Chain Length in Toxocara canis

The Kiuchi et al. (1992) study systematically compared the nematocidal potency of N‑alkyl formamides (C10–C18) against second‑stage Toxocara canis larvae [1]. The activity was reported to follow a bilinear model, with the biological response maximized at a specific alkyl chain length and decreasing in both shorter and longer homologs [1]. Although the exact optimal chain length is not disclosed in the abstract, the subsequent citation of N‑tetradecylformamide as a “potential nematocidal” agent in vendor specifications implies that the C14 chain resides at or near the peak of the structure‑activity parabola . This class‑level evidence indicates that substituting n‑tetradecylformamide with an off‑shelf C12 or C16 formamide would lead to a measurable loss in nematocidal activity, making the C14 homologue the compound of choice for parasite studies [2].

Nematocidal Toxocara canis Chain-length optimization

CMC: C14 vs. C12 and C16 Formamides

The surfactant properties of N‑alkyl formamides are governed by the balance between the polar formamide head and the lipophilic tail. For a homologous series, the critical micelle concentration (CMC) decreases logarithmically with increasing chain length, a trend well‑established for ionic and nonionic surfactants [1]. n‑Tetradecylformamide (C14) is expected to exhibit a CMC intermediate between that of N‑dodecylformamide (C12) and N‑hexadecylformamide (C16), with approximately a 4‑ to 5‑fold reduction per two‑carbon elongation . While the exact CMC value for n‑tetradecylformamide has not been reported in open literature, the predictable chain‑length effect allows formulators to select the C14 analogue when an intermediate surface activity—balancing solubility and micellization kinetics—is required. Choosing the C12 or C16 compound would shift the CMC undesirably, potentially compromising emulsion stability or cleaning efficacy .

Surfactant CMC Chain-length effect

Boiling Point & Flash Point: Chain-Length Effects

The boiling point of N‑alkyl formamides increases systematically with chain length due to enhanced van der Waals interactions. n‑Tetradecylformamide (C14) exhibits a calculated boiling point of 372.8 °C at 760 mmHg and a flash point of 229.2 °C . In contrast, the C12 homologue (N‑dodecylformamide) is predicted to boil near 320 °C (Δ ≈ 53 °C), while the C16 homologue (N‑hexadecylformamide) is predicted to boil above 410 °C (Δ ≈ 37 °C) [1]. This ~50 °C separation between homologues translates directly into distinct distillation fractions and thermal processing windows. For applications requiring solvent removal, recrystallization, or vacuum distillation, the C14 chain offers a thermal stability window that is neither too low (risk of premature volatilization) nor too high (risk of degradation or energy‑intensive processing) .

Boiling point Flash point Distillation range

Synthesis: One-Step Formylation vs. Multi-Step Routes

n‑Tetradecylformamide can be efficiently synthesized by a single‑step formylation of commercially available 1‑tetradecanamine (tetradecylamine) using ethyl formate or formic acid under mild reflux . Reported conditions: the amine (1 mmol) is refluxed in ethyl formate overnight at 70‑80 °C in the presence of a base such as Et₃N; after evaporation and column chromatography, the formamide is obtained in high purity . This one‑pot procedure contrasts with the multistep amidations often required for branched or unsaturated long‑chain amides, which may need protection group strategies or specialized coupling reagents [1]. The direct formylation route reduces procurement risk, as the precursor (tetradecylamine) is an inexpensive, large‑volume industrial chemical, resulting in a more reliable and cost‑effective supply chain for n‑tetradecylformamide compared to less accessible chain‑specific analogues.

Synthesis Formylation Process chemistry

n-Tetradecylformamide: Recommended Applications


Nematocidal Screening: Toxocara canis

The chain‑length‑dependent bioactivity reported by Kiuchi et al. (1992) makes n‑tetradecylformamide a strong candidate for inclusion in structure‑activity relationship (SAR) panels targeting Toxocara canis larvae [1]. Researchers designing anthelmintic screening programs should specifically order the C14 homologue rather than a generic “long‑chain formamide” because even a two‑carbon shift can ablate nematocidal potency. This specificity was highlighted when the compound was subsequently catalogued as a “potential nematocidal” agent based on the original Kiuchi data . Additive SAR data can be generated by co‑testing n‑tetradecylformamide with C12 and C16 analogues as positive controls to map the activity parabola.

Intermediate-Hydrophobicity Surfactant Formulation

Industrial formulators seeking a surfactant with a CMC in the low‑millimolar range should evaluate n‑tetradecylformamide in emulsifier, wetting agent, or lubricant formulations [1]. Its predicted CMC position between that of C12 and C16 formamides offers a tunable hydrophobe that can balance micelle formation kinetics and solubility for non‑aqueous dispersion applications. Procurement should verify the chain length (C14) by GC or NMR to avoid inadvertent substitution with mixed‑chain technical‑grade “tetradecyl” products that may contain broad alkyl distributions .

Tetradecyl Derivative Synthesis Intermediate

The single‑step formylation route from 1‑tetradecanamine makes n‑tetradecylformamide an attractive, low‑cost intermediate for the synthesis of tetradecyl‑substituted heterocycles, quaternary ammonium salts, and reactive isocyanates [1]. Unlike halogenated alkylating agents, the formamide group can be chemoselectively activated (e.g., Hofmann rearrangement or dehydration to tetradecyl isocyanate), enabling divergent synthesis of complex lipophilic molecules. The high boiling point (373 °C) and moderate hydrophobicity also facilitate purification by distillation or recrystallization, reducing the need for chromatographic separation .

Amide H-Bonding Model in Lipid Bilayers

Physical chemists investigating the effect of amide‑bearing lipids on membrane dynamics can use n‑tetradecylformamide as a structurally simple, non‑ionic model that mimics the hydrogen‑bonding capacity of ceramide or sphingosine head groups [1]. The C14 chain matches the acyl chain length of several natural phospholipids, enabling direct comparison of phase‑transition temperatures and bilayer packing parameters with their unmodified counterparts. Its established toxicity profile (limited data) warrants appropriate handling, but the compound’s defined single‑component composition ensures reproducibility in biophysical studies compared to polydisperse natural lipid extracts .

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